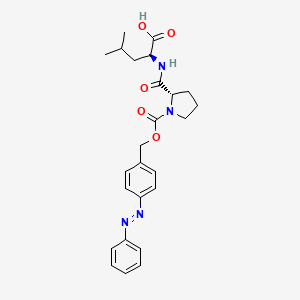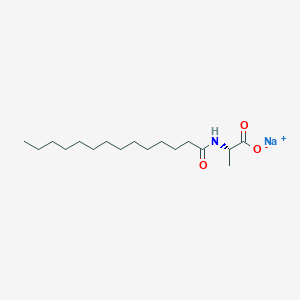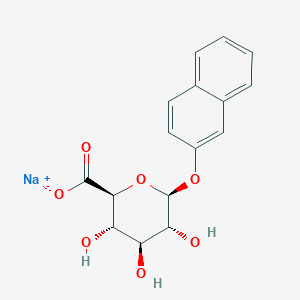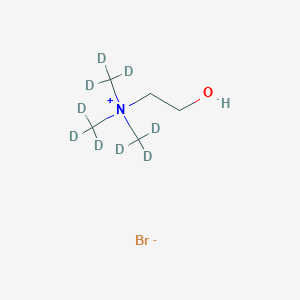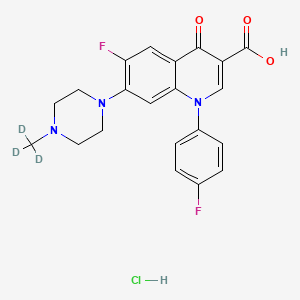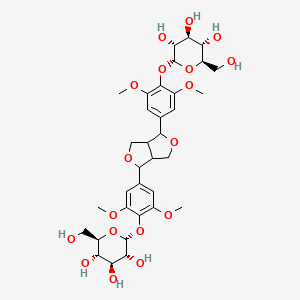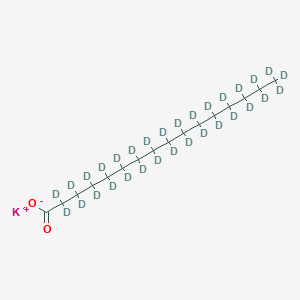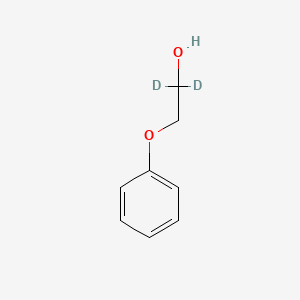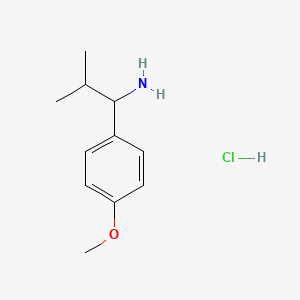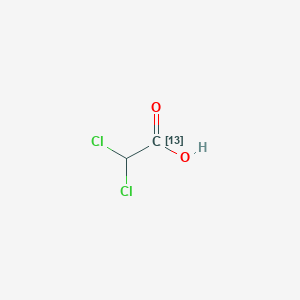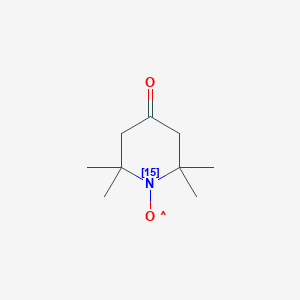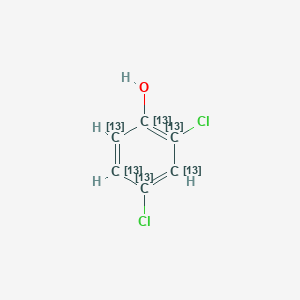![molecular formula C11H12ClN3O2 B1429404 tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1393648-54-8](/img/structure/B1429404.png)
tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate
Overview
Description
tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group and a carboxylic acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multiple steps. One common method includes the reaction of cyclopentylamine with 3,3-diethoxy-propyne in the presence of copper(I) chloride and 6-methylpicolinic acid, followed by further reactions with propargyl alcohol and hydrochloric acid . The final steps often involve oxidation and esterification reactions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) chloride, 6-methylpicolinic acid, sodium iodide, potassium carbonate, and dimethyl sulfoxide . Reaction conditions often involve room temperature or slightly elevated temperatures, with specific solvents chosen based on the desired reaction.
Major Products
Major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of kinase inhibitors, which are used in the treatment of diseases such as cancer.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in studies related to its biological activity, including its effects on cancer cell lines.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: This compound is structurally similar but has a cyclopentyl group instead of the 1,1-dimethylethyl ester.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with a different substitution pattern.
Uniqueness
The uniqueness of tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. This makes it valuable for targeted applications in pharmaceuticals and research.
Properties
IUPAC Name |
tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-6-13-9(12)14-8(7)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYAJRKBAUVWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


